ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific reagents to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various bioactive molecules and pharmaceuticals. The compound’s unique structure makes it a valuable scaffold for designing inhibitors of specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs) .
Mechanism of Action
The mechanism of action of ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of FGFRs, leading to the suppression of cancer cell proliferation and migration .
Comparison with Similar Compounds
Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure but may have different substituents, leading to variations in their biological activity and applications.
Indole derivatives: Indoles also have a fused ring system and are widely used in pharmaceuticals and natural products.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-8-6(13-9(7)11)4-3-5-12-8/h3-5,13H,2,11H2,1H3 |
InChI Key |
BELYKFLQDMOXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1N=CC=C2)N |
Origin of Product |
United States |
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